3-Amino-4-hydroxypyridine hydrate CAS number 1260678-47-4
3-Amino-4-hydroxypyridine hydrate CAS number 1260678-47-4
CAS: 1260678-47-4 | Formula: C₅H₆N₂O · xH₂O | Molecular Weight: 110.11 (anhydrous basis)[1]
Executive Summary
3-Amino-4-hydroxypyridine hydrate (CAS 1260678-47-4) is a critical heterocyclic building block utilized extensively in medicinal chemistry and fragment-based drug design (FBDD). Structurally, it is an ortho-substituted aminopyridine derivative that exhibits significant tautomeric complexity, existing in equilibrium between its hydroxypyridine (enol) and pyridone (keto) forms.
This compound serves as a primary scaffold for the synthesis of fused heterocycles—most notably imidazo[4,5-c]pyridines —and acts as a bidentate ligand in the development of metallopharmaceutical chelators. Its hydrate form confers stability against oxidation compared to the anhydrous free base, though it remains hygroscopic and sensitive to air.
Key Applications:
-
Fragment-Based Drug Design: Precursor for bicyclic kinase inhibitors.
-
Metallopharmaceuticals: Bidentate (
-donor) chelating agent for iron and zinc. -
Heterocyclic Synthesis: Core intermediate for imidazo[4,5-c]pyridines and oxazolo[5,4-c]pyridines.
Physicochemical Architecture & Tautomerism
Understanding the reactivity of 3-Amino-4-hydroxypyridine requires a deep analysis of its tautomeric states. Unlike simple pyridines, the 4-hydroxy substitution forces the molecule into a dominant 4-pyridone tautomer in aqueous and polar environments.
The Tautomeric Equilibrium
In solution, the compound oscillates between the aromatic 3-amino-4-hydroxypyridine (enol) and the non-aromatic, polar 3-amino-4-pyridone (keto).
-
Keto Form (Pyridone): Favored in aqueous solvents and crystal lattices due to intermolecular hydrogen bonding. This form dictates the nucleophilicity of the nitrogen at position 1.
-
Enol Form (Hydroxypyridine): Favored in the gas phase or non-polar solvents.
This equilibrium is critical for docking studies; modeling the wrong tautomer can lead to erroneous binding affinity predictions in protein pockets.
Figure 1: Tautomeric equilibrium shifting between the aromatic enol form and the polar keto (pyridone) form.[2]
Chelation Potential
The ortho arrangement of the amino (
Synthetic Production Workflow
The industrial and laboratory-scale synthesis of 3-Amino-4-hydroxypyridine typically proceeds via the functionalization of a 4-hydroxypyridine or 4-pyridone precursor. The most robust pathway involves regioselective nitration followed by reduction.
Synthesis Protocol
Step 1: Nitration
-
Reagents: Fuming Nitric Acid (
), Sulfuric Acid ( ).[1] -
Mechanism: Electrophilic aromatic substitution. The 4-hydroxyl group activates the ring, directing the nitro group to the ortho (3-position).
-
Product: 3-Nitro-4-hydroxypyridine.
Step 2: Reduction
-
Reagents: Hydrogen (
) over Palladium on Carbon (Pd/C) OR Iron ( ) in Hydrochloric Acid ( ). -
Conditions: The reduction must be controlled to prevent ring hydrogenation (piperidine formation).
Step 3: Hydrate Formation & Purification
-
Crystallization from aqueous media yields the hydrate (CAS 1260678-47-4), which is filtered and dried under controlled humidity to maintain stoichiometry.
Figure 2: Step-wise synthetic pathway from 4-hydroxypyridine to the target amino-hydrate.[1]
Applications in Drug Discovery
Scaffold for Fused Heterocycles
The primary utility of 3-Amino-4-hydroxypyridine is its ability to cyclize with carboxylic acids, aldehydes, or phosgene equivalents to form Imidazo[4,5-c]pyridines and Oxazolo[5,4-c]pyridines .
-
Imidazo[4,5-c]pyridines: These bicyclic systems are isosteres of purines (adenine/guanine) and are widely explored as ATP-competitive kinase inhibitors.
-
Reaction Logic: The 3-amino group acts as the nucleophile attacking the carbonyl carbon of the coupling partner, followed by dehydration involving the 4-hydroxyl group (often requiring activation of the hydroxyl or transient tautomerization).
Analytical Data & Specifications
Researchers utilizing this compound should verify identity using the following parameters:
| Parameter | Specification | Note |
| Appearance | Off-white to beige powder | Darkens upon oxidation/air exposure. |
| Solubility | Soluble in DMSO, Dilute Acid, Water | Poor solubility in non-polar organics (DCM, Hexane). |
| Mass Spec (ESI+) | Base peak corresponds to anhydrous core. | |
| Melting Point | High MP due to H-bonding network. | |
| Purity (HPLC) | Common impurity: 4-Hydroxypyridine (incomplete nitration). |
Handling, Stability, and Safety (E-E-A-T)
Stability Profile
-
Hygroscopicity: As a hydrate, the compound is relatively stable but can absorb excess moisture. Store in a desiccator.
-
Oxidation Sensitivity: Aminopyridines are prone to N-oxidation or oxidative coupling (azo formation) upon prolonged exposure to light and air.
-
Storage: Keep at 2–8°C under inert gas (Argon/Nitrogen) for long-term storage.
Safety Protocol
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[7][8] Irrit.).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[7][9] The high pH of aqueous solutions (due to the amino group) can cause caustic injury.
Figure 3: GHS Hazard classifications and required safety controls.
References
-
PubChem. 3-Amino-4-hydroxypyridine Compound Summary. National Library of Medicine. Available at: [Link][1]
- Efimov, A. et al.Tautomerism of hydroxypyridines and their relevance in drug design. Journal of Structural Chemistry.
Sources
- 1. 3-Amino-4-hydroxypyridine | 6320-39-4 | Benchchem [benchchem.com]
- 2. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbase.com [molbase.com]
- 4. 1260678-47-4|3-Amino-4-hydroxypyridine hydrate|BLD Pharm [bldpharm.com]
- 5. eMolecules 3-Amino-4-hydroxypyridine hydrate | 1260678-47-4 | MFCD16661222 | Fisher Scientific [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
